molecular formula C12H10O3S2 B15053344 5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid

5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid

Cat. No.: B15053344
M. Wt: 266.3 g/mol
InChI Key: CGZBGYGABQSCGO-UHFFFAOYSA-N
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Description

5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is a heterocyclic compound featuring a bithiopyran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiopyran derivative, formylation and subsequent carboxylation reactions can be employed to introduce the formyl and carboxylic acid groups, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scalable synthetic routes would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of green chemistry principles could be explored .

Chemical Reactions Analysis

Types of Reactions

5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups may play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Formyl-2-furanboronic acid
  • 5-Formyl-2-thienylboronic acid
  • 5-Formyl-2-furancarboxylic acid

Uniqueness

5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is unique due to its bithiopyran core structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic systems and the development of advanced materials .

Properties

Molecular Formula

C12H10O3S2

Molecular Weight

266.3 g/mol

IUPAC Name

6-(3-formyl-2H-thiopyran-6-yl)-2H-thiopyran-3-carboxylic acid

InChI

InChI=1S/C12H10O3S2/c13-5-8-1-3-10(16-6-8)11-4-2-9(7-17-11)12(14)15/h1-5H,6-7H2,(H,14,15)

InChI Key

CGZBGYGABQSCGO-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC=C(S1)C2=CC=C(CS2)C(=O)O)C=O

Origin of Product

United States

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